molecular formula C21H16N2O4S B4925553 2-(3-methoxyphenyl)-5-[4-(phenylsulfonyl)phenyl]-1,3,4-oxadiazole

2-(3-methoxyphenyl)-5-[4-(phenylsulfonyl)phenyl]-1,3,4-oxadiazole

Cat. No. B4925553
M. Wt: 392.4 g/mol
InChI Key: NVLFOYSWLDDHPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-methoxyphenyl)-5-[4-(phenylsulfonyl)phenyl]-1,3,4-oxadiazole is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure, which is believed to confer a range of beneficial properties. In

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)-5-[4-(phenylsulfonyl)phenyl]-1,3,4-oxadiazole is not fully understood, but it is believed to involve the formation of reactive oxygen species upon exposure to light. These reactive oxygen species can then damage cellular components such as proteins, lipids, and DNA, leading to cell death.
Biochemical and Physiological Effects
2-(3-methoxyphenyl)-5-[4-(phenylsulfonyl)phenyl]-1,3,4-oxadiazole has been shown to have a range of biochemical and physiological effects. In addition to its potential as a photosensitizer, it has been shown to have antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases. It has also been shown to have anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of 2-(3-methoxyphenyl)-5-[4-(phenylsulfonyl)phenyl]-1,3,4-oxadiazole is its ability to selectively bind to copper ions, making it a useful tool for studying metal ion homeostasis. Its fluorescent properties also make it a useful probe for studying cellular processes. However, one limitation of the compound is its potential toxicity, particularly upon exposure to light. This must be taken into account when designing experiments using this compound.

Future Directions

There are many potential future directions for research on 2-(3-methoxyphenyl)-5-[4-(phenylsulfonyl)phenyl]-1,3,4-oxadiazole. One area of interest is its potential as a photosensitizer in photodynamic therapy. Further studies are needed to determine its efficacy in vivo and to optimize its formulation for clinical use.
Another area of research is the development of new derivatives of 2-(3-methoxyphenyl)-5-[4-(phenylsulfonyl)phenyl]-1,3,4-oxadiazole with improved properties such as increased selectivity for specific metal ions or enhanced photodynamic activity.
In conclusion, 2-(3-methoxyphenyl)-5-[4-(phenylsulfonyl)phenyl]-1,3,4-oxadiazole is a promising compound with a range of potential applications in scientific research. Its unique chemical structure and properties make it a useful tool for studying a variety of cellular processes. Further research is needed to fully understand its mechanism of action and to optimize its use in various applications.

Synthesis Methods

The synthesis of 2-(3-methoxyphenyl)-5-[4-(phenylsulfonyl)phenyl]-1,3,4-oxadiazole involves the reaction between 3-methoxybenzohydrazide and 4-(phenylsulfonyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via an intermediate stage where the hydrazide is converted to a hydrazone, which then reacts with the benzoyl chloride to form the oxadiazole ring. This synthesis method has been optimized and can be carried out with high yields and purity.

Scientific Research Applications

2-(3-methoxyphenyl)-5-[4-(phenylsulfonyl)phenyl]-1,3,4-oxadiazole has been studied extensively for its potential applications in scientific research. One area of interest is its potential as a fluorescent probe for the detection of metal ions. The compound has been shown to selectively bind to copper ions, leading to a change in fluorescence intensity that can be detected by spectroscopic methods. This property makes it a useful tool for studying metal ion homeostasis in living systems.
Another area of research is the potential use of 2-(3-methoxyphenyl)-5-[4-(phenylsulfonyl)phenyl]-1,3,4-oxadiazole as a photosensitizer in photodynamic therapy. This therapy involves the use of light to activate a photosensitizer that then generates reactive oxygen species, leading to the destruction of cancer cells. 2-(3-methoxyphenyl)-5-[4-(phenylsulfonyl)phenyl]-1,3,4-oxadiazole has been shown to have promising photodynamic activity against cancer cells in vitro.

properties

IUPAC Name

2-[4-(benzenesulfonyl)phenyl]-5-(3-methoxyphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O4S/c1-26-17-7-5-6-16(14-17)21-23-22-20(27-21)15-10-12-19(13-11-15)28(24,25)18-8-3-2-4-9-18/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVLFOYSWLDDHPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(O2)C3=CC=C(C=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methoxyphenyl)-5-[4-(phenylsulfonyl)phenyl]-1,3,4-oxadiazole

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